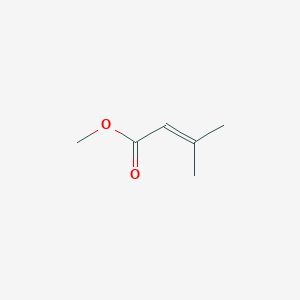

Methyl 3-methyl-2-butenoate

Description

Contextualization within Unsaturated Esters Research

Methyl 3-methyl-2-butenoate, with the chemical formula C6H10O2, is classified as an α,β-unsaturated ester. amerigoscientific.com This structural feature, characterized by a carbon-carbon double bond between the α and β positions relative to the ester carbonyl group, is central to its chemical reactivity and research interest. The presence of this conjugated system influences the molecule's electronic properties and dictates its participation in a variety of chemical transformations.

Research in the field of unsaturated esters often explores the reactivity of the carbon-carbon double bond and the carbonyl group. In the case of this compound, studies have investigated its reactions, such as the gas-phase reaction with the nitrate (B79036) radical (NO3). researchgate.netrsc.org These studies are crucial for understanding the atmospheric chemistry and lifetime of volatile organic compounds. researchgate.net The rate constants for these reactions provide valuable data for atmospheric models. For instance, the rate coefficient for the reaction between the NO3 radical and this compound has been determined, highlighting the impact of substitution at the double bond on reactivity. rsc.org

Furthermore, its structure serves as a fundamental building block in organic synthesis. The photo-Fries rearrangement of aryl 3-methyl-2-butenoate esters, a process that can be mediated by base catalysis, leads to the formation of chroman-4-one derivatives, showcasing the synthetic utility of this class of compounds. researchgate.net

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H10O2 |

| Molecular Weight | 114.14 g/mol |

| CAS Number | 924-50-5 |

| Appearance | Colorless liquid |

| Boiling Point | 70-75 °C (at 60 mmHg) |

| Melting Point | -41 °C |

| Density | 0.873 g/cm³ |

Data sourced from

Significance in Contemporary Chemical and Biological Studies

The significance of this compound extends into various areas of contemporary chemical and biological research. It is recognized as an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.com

In the realm of chemical ecology, this compound plays a fascinating role. It has been identified as a volatile metabolite produced by the predatory fungus Arthrobotrys oligospora. This volatile organic compound acts as an attractant for nematodes, such as Caenorhabditis elegans, luring them towards the fungus. This olfactory mimicry suggests an evolved mechanism for predation. Furthermore, research indicates that this compound can interfere with nematode mating, suggesting it might mimic sex pheromones. Its role as a semiochemical, a chemical involved in communication, is also noted in other contexts. pherobase.com For instance, related compounds like 3-methyl-2-butenyl (B1208987) 3-methyl-2-butenoate are known pheromones in insects like the European hornet. pherobase.com

The compound is also a known fragrance component, described as having an overripe fruity and ethereal odor, and is responsible for the aroma of snake fruit. amerigoscientific.com Its presence has been detected in the volatile aroma components of Geotrichum candidum, a fungus used in the food industry. nih.gov

From a synthetic perspective, this compound and its derivatives are valuable intermediates. For example, ethyl 3-methyl-2-butenoate is utilized in the synthesis of the antidepressant Rolipram and potent inhibitors of human inducible nitric oxide synthases. usbio.net The synthesis of this compound itself can be achieved through methods such as the esterification of 3,3-dimethylacrylic acid with methanol (B129727). chemicalbook.com

Table 2: Research Applications of this compound

| Field of Study | Specific Application/Finding |

|---|---|

| Atmospheric Chemistry | Studied for its gas-phase reaction rates with nitrate radicals. researchgate.netrsc.org |

| Chemical Ecology | Identified as a fungal volatile that attracts nematodes. |

| Organic Synthesis | Used as a precursor for chroman-4-one derivatives. researchgate.net |

| Flavor & Fragrance | Known as a component of snake fruit aroma. amerigoscientific.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5(2)4-6(7)8-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIBCCGGICGWBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061283 | |

| Record name | 2-Butenoic acid, 3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924-50-5 | |

| Record name | Methyl 3-methyl-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 3-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000924505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 3-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, 3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-methyl-2-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-methyl-2-butenoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YS6J4URT3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Methyl 3 Methyl 2 Butenoate

Established Synthetic Pathways

Established methods for the synthesis of Methyl 3-methyl-2-butenoate primarily rely on classical organic reactions that are well-documented in chemical literature.

Esterification is a fundamental and widely used method for producing esters. In the context of this compound, this typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. A common industrial approach is the Fischer esterification, which sees 3,3-dimethylacrylic acid react with methanol (B129727).

The reaction is generally catalyzed by a strong mineral acid, such as concentrated sulfuric acid. The process involves heating the mixture of 3,3-dimethylacrylic acid and methanol to reflux for several hours. The primary role of the catalyst is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the methanol. The reaction is reversible, and to drive the equilibrium towards the product side, an excess of methanol is often used, or the water formed during the reaction is removed.

Table 1: Classical Fischer Esterification for this compound Synthesis

| Reactant A | Reactant B | Catalyst | Reaction Conditions |

|---|---|---|---|

| 3,3-Dimethylacrylic acid | Methanol | Concentrated Sulfuric Acid | Stirring and reaction at 60-70°C for 5 hours. |

An alternative pathway to butenoate esters involves the carbonylation of allyl halides. This method allows for the formation of the ester moiety from a different set of precursors. A patented process describes the preparation of methyl 3-butenoate and its derivatives by reacting an appropriate allyl halide with carbon monoxide and methanol. google.com

The reaction is conducted in a methanol solution and is catalyzed by a system comprising nickel-carbonyl and thiourea. google.com This process operates under mild conditions, typically at atmospheric pressure and temperatures between 15 and 35°C, while maintaining a pH between 5.5 and 9. google.com For the synthesis of this compound, the corresponding substituted allyl halide would be required. This method offers the advantage of operating in a homogeneous phase and can achieve high yields of the desired butenoic ester. google.com

The most direct and common precursor for this compound is 3,3-dimethylacrylic acid, also known as isopentenoic acid. chemicalbook.com The synthesis of the final ester is, therefore, heavily reliant on the efficient production of this acid.

3,3-Dimethylacrylic acid can be prepared through several routes, including:

The condensation of acetone (B3395972) with malonic acid or bromoacetic ester. chemicalbook.com

The oxidation of mesityl oxide using sodium hypochlorite (B82951) (the haloform reaction). chemicalbook.com

The action of alkalis on the ester of α-bromoisovaleric acid. chemicalbook.com

Once the 3,3-dimethylacrylic acid is obtained, it is converted to its methyl ester via the esterification reactions described previously (Section 2.1.1). google.com For instance, one preparative method involves reacting diacetone with a sodium hypochlorite solution to produce the sodium salt of the acid, which is then acidified, extracted, and subsequently esterified with methanol using sulfuric acid as a catalyst.

Novel Synthetic Approaches and Catalyst Systems

Recent research has focused on developing greener and more efficient synthetic routes for this compound, with a particular emphasis on novel catalyst systems that offer improved yields, easier separation, and reusability.

Ionic liquids (ILs) have emerged as promising green catalysts for esterification reactions, offering advantages over traditional acid catalysts like sulfuric acid. google.comresearchgate.net They are non-volatile, thermally stable, and can be easily separated from the reaction mixture and recycled. google.com

In the synthesis of this compound from 3,3-dimethylacrylic acid and methanol, Brønsted acidic ionic liquids have proven to be highly effective. google.comchemicalbook.com For example, using [1-(3-sulfonic acid)]propyl-3-methylimidazolium hydrogen sulfate (B86663) ([MIMPS][HSO4-]) as a catalyst under reflux conditions for 3 hours can achieve a yield of 97.8%. chemicalbook.com Another study utilized N-(3-sulfopropyl)-N-methylpyrrolidone bisulfate ionic liquid, which could be reused up to five times with an average reaction yield of 90.7%. google.com The use of a self-designed reaction device that allows for the simultaneous separation of the product and water can further enhance the reaction efficiency by shifting the equilibrium. google.com

Table 2: Synthesis of this compound using Ionic Liquid Catalysts

| Catalyst | Reactants | Reaction Conditions | Yield | Reusability |

|---|---|---|---|---|

| [1-(3-sulfonic acid)]propyl-3-methylimidazolium hydrogen sulfate | 3,3-Dimethylacrylic acid, Methanol | 3 hours, Reflux chemicalbook.com | 97.8% chemicalbook.com | Not specified |

| N-(3-sulfopropyl)-N-methylpyrrolidone bisulfate | 3,3-Dimethylacrylic acid, Methanol | 4-6 hours, 68-75°C google.com | 90.7% (average) google.com | Re-used 5 times google.com |

Heterogeneous catalysts are also being explored to facilitate easier product purification and catalyst recycling. One such system involves a NiW/Al-CA catalyst, which has been used in the synthesis of this compound. chemicalbook.com

This approach combines the use of the solid NiW/Al-CA catalyst with an ionic liquid, [MIMPS][HSO4-], which acts as both a catalyst and a solvent. chemicalbook.com The reaction is carried out by heating a mixture of 3,3-dimethylacrylic acid, methanol, the ionic liquid, and the NiW/Al-CA catalyst under reflux conditions for 3 hours. chemicalbook.com A key advantage of this system is the clear phase separation that occurs upon completion of the reaction. The organic layer containing the product is easily separated from the ionic liquid and the solid catalyst. chemicalbook.com This dual catalytic system demonstrates a modern approach to synthesis, aiming for high efficiency and simplified downstream processing. chemicalbook.com

Table 3: Reaction Parameters for this compound Synthesis with a Dual Catalyst System

| Component | Role | Quantity/Conditions |

|---|---|---|

| 3,3-Dimethylacrylic acid | Reactant | 52 g chemicalbook.com |

| Methanol | Reactant | 48 g chemicalbook.com |

| [MIMPS][HSO4-] | Ionic Liquid Catalyst/Solvent | 0.1 mol chemicalbook.com |

| NiW/Al-CA | Solid Catalyst | 1.0 g chemicalbook.com |

| Reaction Time | - | 3 hours chemicalbook.com |

| Reaction Condition | - | Heating and Reflux chemicalbook.com |

Derivatization Strategies and Analog Synthesis of this compound

This compound serves as a versatile precursor in organic synthesis, enabling the creation of a variety of derivatives and more complex molecular structures. Its chemical reactivity is leveraged in derivatization strategies to introduce new functional groups and build molecular complexity, leading to the synthesis of diverse analogs such as amino esters, heterocyclic compounds, and other related esters.

Synthesis of Methyl-4-alkylamino-3-methyl-2-butenoates

A key derivatization strategy involves the synthesis of methyl-4-alkylamino-3-methyl-2-butenoates. This is typically achieved through the reaction of a halogenated precursor, methyl-4-bromo-3-methyl-2-butenoate, with a range of primary and secondary amines. unl.edu This nucleophilic substitution reaction replaces the bromine atom with an alkylamino group, yielding the desired unsaturated amino ester, which is often stabilized as a hydrochloride salt. unl.edu

The general reaction involves treating methyl-4-bromo-3-methyl-2-butenoate with amines such as t-butylamine, cyclohexylamine, and benzylamine. unl.edu The resulting products are versatile intermediates for further chemical transformations. unl.edu

Examples of Amines Used in the Synthesis of Methyl-4-alkylamino-3-methyl-2-butenoates

| Reactant Amine | Resulting Product Class | Reference |

|---|---|---|

| t-Butylamine | Methyl-4-t-butylamino-3-methyl-2-butenoate | unl.edu |

| Cyclohexylamine | Methyl-4-cyclohexylamino-3-methyl-2-butenoate | unl.edu |

| Benzylamine | Methyl-4-benzylamino-3-methyl-2-butenoate | unl.edu |

Precursor Role in Pyrrolidone and Pyrrolidine Synthesis

The amino esters derived from this compound are valuable precursors for synthesizing five-membered heterocyclic compounds like pyrrolidones and pyrrolidines. unl.edu The synthetic pathway involves several key steps:

Reduction: The unsaturated amino ester, methyl-4-alkylamino-3-methyl-2-butenoate, is first reduced to the corresponding saturated amino ester, methyl-4-alkylamino-3-methyl-butyrate hydrochloride. unl.edu

Hydrolysis and Cyclization: The saturated amino ester can then undergo hydrolysis and cyclization to form a 1-alkyl-4-methyl-2-pyrrolidone. unl.edu For instance, when methyl-4-benzylamino-3-methylbutyrate was subjected to hydrolysis, the sole product obtained was 1-benzyl-4-methyl-pyrrolidone. unl.edu These 1-Alkyl-4-methyl-2-pyrrolidones can be obtained by vacuum distillation of the corresponding methyl-4-alkylamino-3-methylbutyrates. unl.edu

Reduction to Pyrrolidines: The resulting pyrrolidones can be further reduced using a strong reducing agent, such as lithium aluminium hydride, to yield the corresponding 3-methyl pyrrolidines. unl.edu

This multi-step process demonstrates the utility of this compound as a foundational block for building complex heterocyclic structures. unl.edu

Synthetic Pathway from Amino Ester to Pyrrolidine

| Step | Precursor | Transformation | Product | Reference |

|---|---|---|---|---|

| 1 | Methyl-4-alkylamino-3-methyl-2-butenoate | Reduction | Methyl-4-alkylamino-3-methyl-butyrate | unl.edu |

| 2 | Methyl-4-alkylamino-3-methyl-butyrate | Hydrolysis / Vacuum Distillation | 1-Alkyl-4-methyl-2-pyrrolidone | unl.edu |

| 3 | 1-Alkyl-4-methyl-2-pyrrolidone | Reduction (e.g., with Lithium aluminium hydride) | 3-Methyl-pyrrolidine | unl.edu |

Synthesis of Related Esters (e.g., Methyl (E)-4-chloro-3-methoxy-2-butenoate)

The synthesis of structurally related esters, such as Methyl (E)-4-chloro-3-methoxy-2-butenoate, illustrates different synthetic methodologies in butenoate chemistry. This compound is synthesized from 4-chloroacetoacetyl chloride rather than this compound. prepchem.com

The synthesis procedure involves several stages:

A mixture of 4-chloroacetoacetyl chloride in methylene (B1212753) chloride is cooled, and methanol is added, followed by thionyl chloride. prepchem.com

After stirring, excess methanol and methylene chloride are removed by distillation under reduced pressure. prepchem.com

The resulting residue is treated with methanesulfonic acid and heated, which forms raw 4-chloro-3-methoxy-but-2E-enoic acid methyl ester. prepchem.com

The crude product is then purified through a series of washes with toluene, hydrochloric acid, sodium chloride solution, and sodium hydroxide (B78521) solution, followed by evaporation of the solvent and distillation to yield the final product with high purity. prepchem.com

Key Reagents in the Synthesis of Methyl (E)-4-chloro-3-methoxy-2-butenoate

| Reagent | Purpose | Reference |

|---|---|---|

| 4-chloroacetoacetyl chloride | Starting Material | prepchem.com |

| Methanol | Reactant | prepchem.com |

| Thionyl chloride | Reactant | prepchem.com |

| Methanesulfonic acid | Catalyst | prepchem.com |

| Toluene | Solvent for Extraction | prepchem.com |

Incorporation into More Complex Molecules (e.g., Ciclopirox-d11 Sodium Salt impurity synthesis)

This compound also appears in the synthesis of more complex pharmaceutical molecules, sometimes as an impurity. It has been identified as an impurity in the synthesis of Ciclopirox-d11 Sodium Salt. cymitquimica.com Ciclopirox is an antifungal agent, and the presence of this compound as an impurity highlights its connection to the synthetic pathways of larger, more complex molecules, even if it is not a direct, intended precursor. cymitquimica.com This association underscores the importance of monitoring and controlling related small molecules during complex chemical manufacturing processes.

Reaction Kinetics and Mechanisms of Methyl 3 Methyl 2 Butenoate

Gas-Phase Reactions

The atmospheric fate of Methyl 3-methyl-2-butenoate is primarily governed by its reactions with hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and chlorine atoms (Cl). These reactions initiate the degradation of the compound, influencing air quality and atmospheric composition.

Reactions with Hydroxyl Radicals

Reactions with Nitrate Radicals.rsc.org

During the nighttime, in the absence of sunlight, the nitrate radical becomes a significant atmospheric oxidant. The rate coefficient for the gas-phase reaction of this compound with NO₃ radicals has been determined experimentally. A study by Canosa-Mas et al. (2005) utilized the relative-rate technique to measure the rate constant for this reaction at 298 ± 2 K and a total pressure of 760 ± 5 Torr (with N₂ as the bath gas). rsc.org

The reaction is understood to proceed via the electrophilic addition of the nitrate radical to the carbon-carbon double bond. The rate of this reaction is influenced by the degree of substitution at the double bond.

Table 1: Rate Coefficient for the Gas-Phase Reaction of this compound with Nitrate Radicals at 298 K rsc.org

| Reactant | Rate Coefficient (k) in cm³ molecule⁻¹ s⁻¹ |

| This compound | (1.41 ± 0.23) x 10⁻¹⁴ |

Reactions with Chlorine Atoms

In marine and coastal areas, as well as in some polluted inland regions, chlorine atoms can play a significant role in the degradation of VOCs. Specific experimental data on the rate constant for the reaction of this compound with chlorine atoms is not available in the surveyed literature. However, based on studies of other unsaturated esters, it is anticipated that the reaction would be very fast, likely approaching the collision-controlled limit. The primary reaction mechanism is expected to be the addition of the chlorine atom to the C=C double bond.

Atmospheric Oxidation Processes and Degradation Mechanisms

The atmospheric oxidation of this compound is initiated by the aforementioned gas-phase reactions. The addition of OH radicals, NO₃ radicals, or Cl atoms to the double bond results in the formation of a radical intermediate. This radical rapidly adds molecular oxygen (O₂) to form a peroxy radical (RO₂).

The subsequent fate of the peroxy radical is complex and can involve reactions with nitric oxide (NO), hydroperoxyl radicals (HO₂), or other RO₂ radicals. These reactions lead to the formation of a variety of oxygenated products, including carbonyls (such as acetone), and potentially organic nitrates in the case of the NO₃ radical initiated oxidation. The degradation mechanism can also involve fragmentation of the carbon skeleton, contributing to the formation of smaller, more volatile compounds. The specific branching ratios of the different reaction pathways for this compound have not been detailed in the available literature.

Hydrogen Addition Reactions

Hydrogen addition reactions are of fundamental importance in understanding the combustion and atmospheric chemistry of unsaturated esters.

Kinetic Studies and Barrier Heights

Detailed kinetic studies and the determination of barrier heights for hydrogen addition to the carbon-carbon double bond of this compound are not extensively covered in the available research. However, theoretical studies on similar molecules, such as methyl 2-butenoate and methyl 3-butenoate, provide insights into these reactions. These studies suggest that hydrogen addition to the C=C double bond is generally faster than hydrogen abstraction at lower temperatures. The barrier heights for these addition reactions are a critical factor in determining the reaction rates. For related unsaturated esters, the addition of a hydrogen atom to the double bond has been shown to have lower activation energy barriers compared to abstraction pathways, making it a favorable reaction channel, particularly at temperatures relevant to atmospheric conditions.

Comparative Analysis with Methyl 2-butenoate

The reaction kinetics of this compound have been compared with its isomer, methyl 2-butenoate (also known as methyl crotonate), particularly in the context of atmospheric and combustion chemistry. Studies investigating hydrogen addition reactions show that for both isomers, this process is generally faster than hydrogen abstraction, except at very high temperatures (above 1700 K) for methyl 2-butenoate where abstraction becomes dominant. rsc.org

One area of significant study is the gas-phase reaction with nitrate radicals (NO₃), an important nighttime atmospheric oxidant. The relative-rate technique has been employed to determine the rate coefficients for these reactions. These studies show distinct differences in reactivity based on the structure of the α,β-unsaturated ester.

A comparative study evaluated the rate coefficients for the reaction between the NO₃ radical and several α,β-unsaturated esters, including this compound and methyl E-2-butenoate. sigmaaldrich.com This research provides a basis for understanding how the substitution pattern on the double bond influences reactivity.

Interactive Table: Comparative Rate Coefficients with NO₃ Radical Below is a table comparing the rate coefficients for the reaction of various unsaturated esters with the NO₃ radical.

| Compound | Rate Coefficient (k) |

| Methyl E-2-butenoate | k1 |

| This compound | k2 |

| Methyl E-2-methyl-2-butenoate | k3 |

Note: Specific values for k1, k2, and k3 require consulting the primary literature; the study confirms that these rate coefficients were obtained using the relative-rate technique.

Isomerization and Decomposition Reactions

The isomerization and decomposition of radicals derived from small unsaturated methyl esters, including the class to which this compound belongs, are crucial for understanding their behavior in high-temperature environments like combustion.

Theoretical Investigations into Reaction Pathways

High-level quantum chemistry computations have been systematically used to study the reaction kinetics of the radical isomerization and decomposition of small unsaturated methyl esters. researchgate.net These theoretical studies map out the potential energy profiles for various reaction pathways, allowing researchers to predict the most likely transformations. By calculating the energy barriers for different routes, scientists can determine which reactions are energetically and kinetically favored under specific conditions. researchgate.net

Role of Stable Cyclic Transition States in Isomerization

Theoretical investigations have highlighted the critical role of transition state stability in isomerization reactions. It has been shown that isomerization pathways proceeding through stable cyclic transition states exhibit lower reaction barrier heights. researchgate.net This lower energy requirement makes these pathways both energetically and kinetically more favorable compared to reactions that must overcome a higher energy barrier. researchgate.net Consequently, the formation of these cyclic intermediates is a dominant factor in the isomerization of unsaturated methyl ester radicals.

Beta-Scission Reactions (C-C, C-H, C-O)

Beta-scission is a primary decomposition pathway for ester radicals, involving the cleavage of a bond that is beta to the radical center. For unsaturated methyl ester radicals, several types of beta-scission reactions are possible:

C-C β-scission: Cleavage of a carbon-carbon bond.

C-H β-scission: Cleavage of a carbon-hydrogen bond.

C-O β-scission: Cleavage of a carbon-oxygen bond.

Theoretical studies have shown that for this class of compounds, C-C β-scission reactions are generally more energetically favorable than C-H β-scission reactions. researchgate.net Even more favorable is the C-O β-scission pathway that results in the production of formaldehyde (B43269). researchgate.net This indicates that under decomposition conditions, the cleavage of the C-O bond to eliminate formaldehyde is a significant reaction channel. researchgate.net

Pressure and Temperature Dependence of Reaction Rate Constants

The rate constants for the isomerization and decomposition of unsaturated methyl ester radicals are highly dependent on both temperature and pressure. Kinetic calculations using the Rice-Ramsperger-Kassel-Marcus (RRKM)/master equation method have been performed over a wide range of conditions, typically from 300 to 2500 K and 0.01 to 100 atm. researchgate.net

The results demonstrate that isomerization reactions are the dominant pathways at low and intermediate temperatures. researchgate.net As the temperature increases, decomposition reactions become progressively more significant. researchgate.net Furthermore, pressure has a substantial impact on these reactions, influencing the competition between different pathways. researchgate.net

Other Significant Chemical Transformations

Beyond isomerization and decomposition, this compound undergoes other important chemical transformations, primarily related to atmospheric chemistry. As an α,β-unsaturated ester, its reactions with atmospheric oxidants are of particular interest. sigmaaldrich.com

The gas-phase reaction with the nitrate radical (NO₃) is a key transformation, especially during nighttime. sigmaaldrich.com Additionally, the photo-oxidation initiated by hydroxyl (OH) radicals is a crucial degradation pathway in the atmosphere. Kinetic studies on related compounds, such as methyl-2-methyl butanoate and methyl-3-methyl butanoate, have been conducted to determine temperature-dependent rate constants for their reactions with OH radicals, providing insight into the atmospheric lifetime of these esters. acs.org

Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.com this compound can function as a dienophile due to the presence of a carbon-carbon double bond activated by the conjugated ester group.

The rate of the Diels-Alder reaction is significantly influenced by the electronic properties of both the diene and the dienophile. The reaction is generally accelerated when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. masterorganicchemistry.com The ester group (-COOCH₃) in this compound acts as an electron-withdrawing group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This reduced energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) facilitates the reaction.

While specific kinetic data for Diels-Alder reactions involving this compound is not extensively detailed in the provided search results, the reactivity of similar α,β-unsaturated esters provides insight. For instance, related compounds like methyl acrylate (B77674) and other α,β-unsaturated ketoesters are effective dienophiles. masterorganicchemistry.comresearchgate.net The reaction typically proceeds via a concerted pericyclic mechanism, leading to cyclohexene (B86901) derivatives with a high degree of stereochemical and regiochemical control. dtu.dk For example, studies on the reaction between cyclopentadiene (B3395910) and methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate, another activated alkene, show that cycloaddition can be a one-step or two-step process depending on the pathway, with activation energies determining the favored product. nih.govcore.ac.uk

| Parameter | Influence on Diels-Alder Reaction |

| Ester Group (-COOCH₃) | Electron-withdrawing; activates the double bond, making the compound a more reactive dienophile. masterorganicchemistry.com |

| Methyl Groups (-CH₃) | Electron-donating; may slightly decrease the dienophilic reactivity compared to unsubstituted acrylates. |

| Mechanism | Generally a concerted [4+2] cycloaddition. dtu.dk |

| Typical Conditions | Can be performed by heating the diene and dienophile, sometimes with a Lewis acid catalyst to increase the rate and selectivity. dtu.dk |

Reactions involving Organometallic Reagents (e.g., Silver 2-Bromo-3-methyl-2-butenoate)

The reactions of esters with common organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents typically involve nucleophilic attack at the electrophilic carbonyl carbon. This usually results in a double addition, first leading to a ketone intermediate via nucleophilic acyl substitution, which then rapidly reacts with a second equivalent of the organometallic reagent in a nucleophilic addition to yield a tertiary alcohol. libretexts.orgyoutube.com

However, the reactivity of specific organometallic precursors can lead to different mechanistic pathways. A notable example is the reaction involving Silver 2-bromo-3-methyl-2-butenoate. This silver salt, upon thermal decomposition, does not behave as a typical nucleophile. Instead, it is intended to generate a methylene (B1212753) carbene-like species. acs.org

In a study, the thermal decomposition of Silver 2-bromo-3-methyl-2-butenoate was investigated. The salt was found to decompose in the range of 185-205°C, with the evolution of gas and the formation of silver bromide. acs.org When this decomposition was carried out in the presence of 1,1-diphenylethylene, a lactone (2,2-dimethyl-4,4-diphenyl-γ-butyrolactone) was formed, rather than a product from the addition to a carbonyl group. acs.org This suggests a mechanism involving the formation of a reactive intermediate that is trapped by the 1,1-diphenylethylene.

| Reagent/Precursor | Decomposition Temp. | Reactant | Major Product | Proposed Intermediate |

| Silver 2-bromo-3-methyl-2-butenoate | 185-205°C acs.org | 1,1-Diphenylethylene | 2,2-dimethyl-4,4-diphenyl-γ-butyrolactone acs.org | Methylene carbene-like species acs.org |

The mass spectroscopic analysis of the gas evolved during the decomposition showed it to be mainly carbon monoxide (CO) and carbon dioxide (CO₂) in a 3:1 ratio. acs.org This unique reactivity highlights how the choice of metal and substituents in an organometallic system can drastically alter the reaction mechanism away from standard nucleophilic additions to esters.

Hydrolysis Reactions in Synthetic Schemes

The hydrolysis of an ester is the reverse of its formation (esterification) and results in the corresponding carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base. In synthetic schemes, the controlled hydrolysis of this compound to 3-methyl-2-butenoic acid is a key transformation.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., sulfuric acid) and water, the ester undergoes hydrolysis. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of 3-methyl-2-butenoic acid and methanol (B129727). This is an equilibrium process, and the reaction can be driven to completion by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis, or saponification, is an irreversible process. A hydroxide (B78521) ion (e.g., from NaOH) acts as a nucleophile, attacking the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion (-OCH₃) as a leaving group. The methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion. An acidic workup is then required to protonate the carboxylate salt and isolate the neutral 3-methyl-2-butenoic acid. google.com

The conditions for hydrolysis can be tailored within a synthetic sequence. For example, the synthesis of this compound involves reacting 3-methyl-2-butenoic acid with methanol under acidic conditions, followed by neutralization and washing steps where the ester must remain stable. chemicalbook.com Conversely, to obtain the acid from the ester, conditions for saponification, such as treatment with aqueous NaOH at elevated temperatures, can be employed. google.com

| Reaction Type | Catalyst | Key Steps | Products | Reversibility |

| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., H₂SO₄) | 1. Protonation of C=O2. Nucleophilic attack by H₂O3. Proton transfer & elimination of CH₃OH | 3-methyl-2-butenoic acid + Methanol | Reversible |

| Saponification | Strong Base (e.g., NaOH) | 1. Nucleophilic attack by OH⁻2. Elimination of CH₃O⁻3. Deprotonation of carboxylic acid | Carboxylate Salt + Methanol | Irreversible google.com |

Biological Activities and Bio Interactions of Methyl 3 Methyl 2 Butenoate

Enzymatic Interactions and Inhibitory Effects

The interaction of methyl 3-methyl-2-butenoate with specific enzymes is an area of ongoing research.

Current scientific literature does not provide direct evidence to confirm or quantify the alpha-glucosidase inhibitory activity of isolated this compound. While some studies on plant extracts have identified this compound as a constituent in mixtures that exhibit alpha-glucosidase inhibition, the specific contribution of this compound to this activity has not been elucidated. Therefore, its role as an alpha-glucosidase inhibitor remains to be scientifically validated.

Molecular Mechanisms of Enzyme Inhibition

This compound has been investigated within the context of enzyme inhibition, particularly for its potential effects on α-glucosidase, an enzyme targeted in the management of type 2 diabetes. Research involving the screening of natural products for anti-diabetic properties has led to the isolation of this compound from plant extracts.

A study on the traditional Thai medicinal plant Neuropeltis racemosa Wall. (also known as Naringa racemosa) identified this compound as one of five major compounds isolated from its stem. mdpi.comnih.gov This investigation aimed to identify constituents with α-glucosidase inhibitory activity. While the crude ethanol (B145695) extract of the plant showed potent inhibition, and several isolated compounds demonstrated significant activity, this compound (referred to as compound 3 in the study) did not exhibit strong inhibition compared to other isolates. mdpi.comnih.gov

Consequently, detailed kinetic studies to determine the molecular mechanism of inhibition were performed on the more active compounds from the extract, such as Scopoletin (compound 1 ), N-trans-feruloyltyramine (compound 4 ), and N-trans-coumaroyltyramine (compound 5 ). mdpi.comresearchgate.net For instance, Scopoletin was found to act as a mixed-type inhibitor of α-glucosidase. mdpi.comresearchgate.net However, the inhibitory activity of this compound was not sufficient to warrant a similar kinetic analysis in this study. mdpi.com Therefore, while it was identified as a component of a biologically active extract, its specific molecular mechanism of enzyme inhibition remains uncharacterized in this context.

Table 1: α-Glucosidase Inhibitory Activity of Compounds Isolated from N. racemosa

| Compound Number | Compound Name | IC₅₀ (µg/mL) | Inhibition Mechanism |

|---|---|---|---|

| 1 | Scopoletin | 110.97 | Mixed-type |

| 2 | Syringic acid | Not Reported | Not Determined |

| 3 | This compound | Not Reported (low activity) | Not Determined |

| 4 | N-trans-feruloyltyramine | 29.87 | Uncompetitive |

| 5 | N-trans-coumaroyltyramine | 0.92 | Uncompetitive |

| - | Acarbose (Standard) | 272.72 | Competitive |

Data sourced from a study on compounds from Neuropeltis racemosa. mdpi.comresearchgate.net

Natural Occurrence and Biosynthetic Pathways

Isolation and Identification from Plant Species

This compound is a naturally occurring ester found in a variety of plant species, contributing to their aromatic profiles. It has been successfully isolated and identified from several plants, including:

Naringa racemosa (syn. Neuropeltis racemosa) : This compound was identified as a chemical constituent of the stem of this traditional Thai medicinal plant. mdpi.comnih.gov

Carica papaya (Papaya) : The presence of this compound has been reported in papaya. mdpi.com

Vaccinium angustifolium (Lowbush Blueberry) : This ester has also been identified as a component in this species of blueberry. mdpi.com

Annona montana (Mountain Soursop) : This plant is also listed as a source of this compound.

The compound is also identified as a volatile organic compound in fungi, where it can act as a semiochemical. For example, the predatory fungus Arthrobotrys oligospora produces this compound to attract its nematode prey, Caenorhabditis elegans. mdpi.comnih.gov

Context within Methyl-Branched Fatty Acid Metabolism

This compound is structurally a methyl-branched unsaturated ester. Such compounds are generally understood to be products of secondary metabolism in plants and other organisms. While its structure is related to intermediates in fatty acid metabolism, its specific biosynthetic pathway is not extensively detailed in the scientific literature.

In plants, the biosynthesis of volatile esters often involves pathways branching off from primary metabolism, such as amino acid or fatty acid metabolism. A study on Aquilaria sinensis identified this compound as a metabolite and noted that its abundance was significantly down-regulated in the husk compared to the leaf, indicating tissue-specific regulation of its biosynthesis or storage. acs.org The formation of such secondary metabolites is complex and can be linked to pathways like terpenoid or phenylpropanoid biosynthesis. acs.org However, a direct, well-documented pathway linking this compound to the primary metabolism of methyl-branched fatty acids remains an area for further research.

Pharmaceutical and Medicinal Relevance

Role as Intermediates in Pharmaceutical Synthesis

This compound and its parent acid, 3-methyl-2-butenoic acid, hold relevance in the pharmaceutical industry. The parent acid is utilized as an intermediate in the synthesis of the antifungal drug Ciclopirox Olamine. researchgate.net

This compound itself is considered a key intermediate and raw material for the synthesis of various medicinal compounds. Its role, however, is not always as a primary building block. For instance, it has been specifically identified as an impurity generated during the synthesis of Ciclopirox-d11 Sodium Salt, a deuterated isotopologue of the active drug. nih.gov This indicates its close chemical relationship to the Ciclopirox structure and its potential formation during related synthetic processes.

Potential as Lead Compounds for Drug Development

The potential of this compound as a lead compound for drug development has been considered in the context of natural product screening. As mentioned, it was one of the compounds isolated from N. racemosa in a search for α-glucosidase inhibitors for anti-diabetic applications. nih.govresearchgate.net

In that study, the researchers concluded that the highly active compounds, specifically N-trans-feruloyltyramine and N-trans-coumaroyltyramine, should be further studied as potential lead compounds for natural antidiabetic drugs. mdpi.comresearchgate.net Because this compound did not demonstrate potent activity, it was not highlighted as a promising lead candidate from this particular research. mdpi.com Its value may therefore lie more in its role as a synthetic intermediate rather than a direct lead compound for this specific therapeutic target.

Computational and Spectroscopic Investigations in Methyl 3 Methyl 2 Butenoate Research

Quantum Chemical Computations

Quantum chemical computations have become indispensable for investigating the complex reaction mechanisms of unsaturated methyl esters. While direct studies on Methyl 3-methyl-2-butenoate are part of a broader research landscape, the methodologies are well-illustrated by research on its isomers, such as methyl 2-butenoate and methyl 3-butenoate. researchgate.netrsc.org These theoretical studies allow for the detailed exploration of reaction pathways that are often difficult to probe experimentally.

Determination of Potential Energy Surfaces

A foundational step in understanding a chemical reaction is the determination of its potential energy surface (PES). The PES maps the potential energy of a set of atoms as a function of their spatial arrangement, revealing the lowest energy pathways from reactants to products. For reactions involving unsaturated esters, an appropriate quantum chemical method is selected to compute the PES. researchgate.netrsc.org Stationary points on the PES, such as reactants, products, intermediates, and transition states, are typically calculated at high levels of theory to ensure accuracy. For instance, in studies of related esters, the QCISD(T)/CBS//B3LYP/6-311++G(d,p) level of theory has been used to identify these critical points. researchgate.net

Thermodynamics of Involved Species

Quantum chemical methods are used to determine the thermochemical properties of all species involved in a reaction, including reactants, transition states, intermediates, and products. researchgate.net Key thermodynamic properties such as enthalpy, entropy, and Gibbs free energy are calculated. These values are crucial for understanding the feasibility and spontaneity of different reaction channels. For example, the thermochemical properties of species in the reactions of methyl butanoate have been determined using methods like QCISD(T)/CBS//M062X/6-311++G(d,p), and the calculated enthalpies of formation are often compared with available literature values to validate the computational approach. researchgate.net

Application of Multi-structural Canonical Variational Transition State Theory

To accurately compute reaction rate constants, particularly for flexible molecules with multiple conformations, Multi-structural Canonical Variational Transition State Theory (MS-CVT) is employed. rsc.orgrsc.org This theory improves upon conventional transition state theory by accounting for the multiple structures (conformers) of the reactant and the transition state, as well as variational effects (recrossing of the transition state). rsc.orgrsc.org The inclusion of multi-structural and torsional anharmonicity effects is critical, as neglecting them can lead to significant errors in calculated rate constants. rsc.org Tunneling effects, which are important at lower temperatures, are often included using approximations like the multi-dimensional small-curvature tunneling (SCT) approximation. rsc.orgrsc.org

| Computational Theory/Method | Purpose in Unsaturated Ester Research | Key Features |

| Quantum Chemistry (e.g., CCSD(T), M06-2X) | To calculate potential energy surfaces and thermochemical properties of reactants, products, and transition states. rsc.org | High accuracy for energetic calculations. |

| Multi-structural Canonical Variational Transition State Theory (MS-CVT) | To compute high-pressure limit rate constants for reactions involving flexible molecules with multiple conformations. researchgate.netrsc.org | Accounts for multiple conformers and variational recrossing effects. |

| Small-Curvature Tunneling (SCT) Approximation | To include quantum tunneling effects in rate constant calculations, which is significant at lower temperatures. rsc.orgrsc.org | Provides a multi-dimensional correction for tunneling. |

| Rice-Ramsperger-Kassel-Marcus (RRKM)/Master Equation Analysis | To study the pressure-dependence of rate constants for complex reactions involving intermediate species. researchgate.net | Models collisional energy transfer and its effect on reaction rates over a wide range of temperatures and pressures. |

Rice-Ramsperger-Kassel-Marcus (RRKM)/Master Equation Analysis

For reactions that are dependent on pressure, such as addition and subsequent dissociation reactions, the Rice-Ramsperger-Kassel-Marcus (RRKM)/Master Equation (ME) analysis is a powerful tool. researchgate.net This statistical theory is used to calculate pressure- and temperature-dependent rate constants. mdpi.comkaust.edu.sa The RRKM/ME model considers the formation of energized adducts and their subsequent reactions (isomerization or dissociation) in competition with collisional deactivation by a bath gas. researchgate.net By solving the master equation, phenomenological rate coefficients can be determined over broad ranges of temperature (e.g., 200-2500 K) and pressure (e.g., 1.3 × 10⁻³-102 atm). researchgate.net

Energetics of Hydrogen Abstraction and Addition Reactions

Computational studies provide detailed energetic information on key reaction pathways for unsaturated esters, such as hydrogen abstraction and addition.

Hydrogen Abstraction: The kinetics of hydrogen abstraction by radicals like H atoms are crucial for combustion models. rsc.org Studies on isomers show that the dominant hydrogen abstraction reactions occur at the allylic sites due to the weaker C-H bonds at these positions. rsc.org The barrier heights and reaction energies for these abstraction channels are computed to determine their relative importance at different temperatures. rsc.org

Hydrogen Addition: The addition of H atoms to the C=C and C=O double bonds is another important reaction class. rsc.org Quantum chemical calculations have shown that for related unsaturated methyl esters, the addition of an H atom to the C=C double bond is energetically more favorable than addition to the C=O bond due to lower barrier heights. researchgate.netrsc.org Consequently, hydrogen addition reactions to the carbon-carbon double bond are typically faster. rsc.org

Spectroscopic Techniques in Research

Spectroscopic techniques are fundamental for the identification and structural elucidation of this compound. These experimental methods provide data that complements computational findings and confirms the identity and purity of the compound. The primary techniques used include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Raman spectroscopy. nih.gov

| Spectroscopic Technique | Type of Information Provided for this compound |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework of the molecule, including the chemical environment of each proton and carbon atom. nih.gov |

| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and providing clues about the structure through fragmentation patterns. nih.gov |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov |

| Raman Spectroscopy | Provides information on molecular vibrations, similar to IR, but is particularly sensitive to non-polar bonds and symmetric vibrations, offering complementary data. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile organic compounds (VOCs) like this compound. nih.govnih.gov This powerful analytical method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. In research, GC-MS is routinely employed to identify and quantify this compound in complex matrices, ranging from food and beverages to environmental samples. researchgate.net

The identification of this compound is achieved by comparing its mass spectrum and its retention index with those of known standards and library data. The mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, while the Kovats Retention Index (KI) offers a standardized measure of its elution time on a specific GC column, which aids in confirming its identity. mdpi.comnih.gov Beyond simple identification, GC-MS is also instrumental in product analysis for kinetic studies, helping to elucidate degradation mechanisms and reaction pathways involving this compound. nih.gov

Table 1: Kovats Retention Index for this compound

| Column Type | Kovats Index (KI) |

|---|---|

| Standard non-polar | 831 |

| Semi-standard non-polar | 842 |

| Standard polar | 1155 |

Data sourced from PubChem. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its derivatives. chemicalbook.com Through various NMR experiments, researchers can map the carbon-hydrogen framework of a molecule, confirming its connectivity and stereochemistry. The primary techniques used are ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR), which provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. bmrb.io

For this compound, the ¹H NMR spectrum would characteristically show distinct signals for the two methyl groups attached to the double bond, the vinylic proton, and the methyl group of the ester moiety. chemicalbook.com Similarly, the ¹³C NMR spectrum would display unique resonances for the carbonyl carbon, the olefinic carbons, the ester methyl carbon, and the two equivalent methyl carbons.

When investigating derivatives of this compound, more advanced, two-dimensional (2D) NMR techniques are often employed to resolve complex structures. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule. bmrb.io

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton and identifying functional group placement. bmrb.io

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton-carbon pairs (¹H-¹³C).

These techniques are vital for confirming the structures of products resulting from reactions such as addition, oxidation, or substitution on the parent molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| C=CH | ~5.7 | ~115 |

| C=C(CH₃)₂ | - | ~159 |

| C=C(CH₃)₂ | ~2.1 | ~27 |

| C=C(CH₃)₂ | ~1.9 | ~20 |

| C=O | - | ~167 |

Fourier Transform Infrared (FTIR) Spectroscopy in Kinetic Studies

Fourier Transform Infrared (FTIR) spectroscopy is a valuable analytical technique for monitoring real-time chemical reactions and conducting kinetic studies involving this compound. copernicus.org The method works by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to the molecule's functional groups. nih.gov

In kinetic studies, the concentration of this compound can be tracked over time by monitoring the intensity of its characteristic absorption bands. copernicus.org Key functional groups in the molecule produce strong, distinct peaks in the IR spectrum:

The carbonyl (C=O) group of the ester gives rise to a very strong and sharp absorption band.

The carbon-carbon double bond (C=C) of the alkene produces a characteristic absorption.

The C-O single bond of the ester has a distinct peak in the fingerprint region.

The C-H bonds of the methyl and vinyl groups also have characteristic stretching and bending vibrations.

By observing the decrease in the intensity of these reactant peaks or the increase in peaks corresponding to new functional groups of the products, researchers can determine the rate of reaction. copernicus.org This approach has been successfully used to study the atmospheric degradation of related carbonyl compounds by monitoring their reactions with oxidants. copernicus.org Furthermore, FTIR is used to characterize the functional groups of novel derivatives synthesized from the parent ester. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Bond Type | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Alkene | =C-H stretch | 3100-3000 |

| Alkyl | C-H stretch | 3000-2850 |

| Ester Carbonyl | C=O stretch | ~1725 |

| Alkene | C=C stretch | ~1650 |

Theoretical Prediction and Interpretation of Spectroscopic Data

Computational chemistry provides a powerful framework for the theoretical prediction and interpretation of spectroscopic data for this compound. By employing quantum mechanical methods, such as Density Functional Theory (DFT), researchers can calculate various molecular properties and predict spectroscopic outputs with a high degree of accuracy. These theoretical predictions are invaluable for complementing and validating experimental findings.

Theoretical calculations can be used to:

Predict NMR Spectra: Calculate the magnetic shielding tensors for each nucleus to predict ¹H and ¹³C chemical shifts. This is particularly useful for assigning signals in complex spectra and for distinguishing between different isomers of a derivative.

Predict Vibrational Spectra (FTIR/Raman): Compute the vibrational frequencies and intensities of a molecule. The resulting theoretical spectrum can be compared with the experimental FTIR or Raman spectrum to aid in band assignment and confirm the molecular structure.

Elucidate Reaction Mechanisms: Computational models can be used to map out potential energy surfaces for chemical reactions. This helps in understanding reaction kinetics and predicting the formation of different products, complementing experimental data from techniques like GC-MS and FTIR. For instance, computational methods have been used to support kinetic data for the reactions of related esters with atmospheric radicals. nih.gov

The synergy between theoretical prediction and experimental measurement provides a more complete understanding of the molecular structure, properties, and reactivity of this compound and its derivatives.

In Silico Modeling and Docking Studies

Elucidation of Molecular Interactions with Enzymes

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. biorxiv.org This method is instrumental in elucidating the potential molecular interactions between this compound and the active site of an enzyme.

The process involves several key steps:

Preparation of Structures: High-resolution 3D structures of both the ligand (this compound) and the target enzyme are obtained, either from experimental data (like X-ray crystallography) or through homology modeling.

Docking Simulation: Using specialized software, the ligand is placed into the binding site of the enzyme. The program then explores a vast number of possible conformations and orientations of the ligand within the site, calculating the interaction energy for each pose. nih.gov

Scoring and Analysis: The different poses are ranked based on a scoring function, which estimates the binding affinity. The top-ranked poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the enzyme. biorxiv.org

These studies can provide critical insights into how this compound might act as a substrate, inhibitor, or modulator of a particular enzyme, guiding further experimental validation. nih.gov

Prediction of Receptor-Ligand Binding

Beyond simply identifying interaction modes, in silico methods can be used to predict the binding affinity between a ligand and a receptor, a crucial parameter in fields like drug discovery and toxicology. wustl.edu Predicting the binding free energy (ΔG) of this compound to a receptor provides a quantitative measure of the strength of their interaction.

Several computational approaches are used for this purpose:

Molecular Docking Scores: While primarily used for ranking poses, the scores from docking simulations can provide a first approximation of binding affinity. squarespace.com

Molecular Mechanics with Generalized Born and Surface Area Solvation (MM/GBSA): This method combines molecular mechanics energy calculations with models for solvation energy to provide a more accurate estimate of binding free energy than docking scores alone.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more rigorous and computationally intensive methods based on molecular dynamics (MD) simulations. nih.gov They calculate the free energy difference between two states (e.g., the bound and unbound ligand) by simulating a non-physical pathway between them. These calculations, while demanding, often yield results in close agreement with experimental data. squarespace.com

By predicting the binding affinity, researchers can screen this compound against various receptors to identify potential biological targets and predict its biological activity before undertaking costly and time-consuming laboratory experiments. biorxiv.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methyl-3-methyl butanoate |

| Acetone (B3395972) |

| Formaldehyde (B43269) |

| 2,2-dimethylpropanal |

| Peroxyacetyl nitrate (B79036) |

| Xanthine |

| Uric acid |

| Atorvastatin |

| Simvastatin |

| Lovastatin |

| Pravastatin |

| Allopurinol |

| Febuxostat |

| Topiroxostat |

Steric Energy Calculations in Conformational Analysis

Conformational analysis is a critical aspect of understanding the three-dimensional structure and reactivity of molecules. For a molecule such as this compound, which possesses rotational freedom around its single bonds, a number of different spatial arrangements, or conformers, are possible. Computational chemistry provides powerful tools to investigate the relative energies of these conformers, with steric energy calculations being a key component in determining the most stable arrangements.

Steric energy is a measure of the internal energy of a molecule that arises from the spatial arrangement of its atoms. It is a component of the total potential energy calculated in molecular mechanics force fields. This energy term accounts for the repulsive forces that occur when non-bonded atoms are brought too close to one another, a phenomenon known as steric hindrance. In the context of this compound, steric energy calculations help to quantify the energetic cost associated with unfavorable interactions between its constituent atoms and functional groups in different conformations.

The primary rotatable bonds in this compound that dictate its conformational landscape are the C(2)-C(3) single bond and the C(1)-O(1) single bond of the ester group. Rotation around these bonds can lead to different conformers, each with a distinct steric energy.

For α,β-unsaturated esters, two principal planar conformers are generally considered for the ester group: the s-trans and s-cis conformations. These refer to the arrangement of the carbonyl group and the Cα=Cβ double bond relative to the intervening single bond. In the s-trans conformer, the carbonyl group and the double bond are on opposite sides of the single bond, which is generally the more stable arrangement due to reduced steric hindrance. In the s-cis conformer, they are on the same side, often leading to greater steric repulsion and thus a higher steric energy.

Furthermore, the methyl groups in this compound contribute significantly to the steric energy. The two methyl groups attached to C(3) and the methyl group of the ester moiety can all participate in steric interactions. For example, in the s-cis conformation, there can be significant steric clash between one of the C(3)-methyl groups and the ester's methyl group.

To illustrate the concept, a hypothetical set of steric energy calculations for the primary conformers of this compound is presented below. These values are representative of what would be expected from a molecular mechanics calculation and serve to demonstrate the energetic differences that arise from conformational changes.

| Conformer | Dihedral Angle (Cα=Cβ-C=O) | Key Steric Interactions | Hypothetical Steric Energy (kcal/mol) | Relative Energy (kcal/mol) |

| s-trans | ~180° | Minimal | 0.5 | 0 |

| s-cis | ~0° | C(3)-CH₃ vs. O-CH₃ | 4.5 | 4.0 |

This table is for illustrative purposes only, as specific published steric energy calculations for this compound are not available.

The detailed research findings from such calculations would typically involve a potential energy surface scan, where the steric energy is calculated as a function of the rotation around the key single bonds. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between conformers. The results of these calculations are invaluable for interpreting spectroscopic data and for predicting the chemical behavior of the molecule. For instance, the population of each conformer at a given temperature can be estimated from their relative energies using the Boltzmann distribution, which in turn influences the observed spectroscopic properties and the outcome of chemical reactions.

Advanced Research Applications and Future Directions for Methyl 3 Methyl 2 Butenoate

Role in Industrial Chemical Processes

Methyl 3-methyl-2-butenoate serves as a valuable intermediate in various industrial chemical processes, contributing to the synthesis of a range of materials. Its bifunctional nature, possessing both an ester group and a carbon-carbon double bond, allows for its incorporation into diverse molecular architectures.

Utilization as Intermediates in Polymer Production

While specific details regarding the large-scale industrial polymerization of solely this compound are not extensively documented in publicly available literature, its structural characteristics as an unsaturated ester suggest its potential as a monomer or co-monomer in polymer synthesis. Unsaturated monomers are fundamental building blocks in the production of a wide array of polymers. The double bond in this compound can participate in addition polymerization reactions, potentially leading to the formation of polymers with unique properties. The presence of the ester group can influence the polymer's polarity, adhesion, and chemical resistance.

Applications in Coatings and Adhesives Formulations

Unsaturated esters are a known class of compounds utilized in the formulation of coatings and adhesives. These compounds can act as reactive diluents or be incorporated into the polymer backbone of the coating or adhesive resin. In the context of coatings, the double bond can undergo cross-linking reactions, often initiated by UV light or heat, to form a durable and protective film. This process is crucial for creating hard, solvent-resistant finishes. Similarly, in adhesive formulations, the polymerization of unsaturated esters contributes to the cohesive strength and adhesive properties of the final product. While direct research on this compound in these specific applications is not widely published, the general reactivity of α,β-unsaturated esters points to its potential utility in these fields.

Environmental and Atmospheric Chemistry Studies

The environmental fate and atmospheric impact of volatile organic compounds (VOCs) like this compound are of significant interest to atmospheric scientists. Understanding how this compound degrades in the atmosphere is crucial for assessing its potential contribution to air quality issues such as the formation of ground-level ozone and secondary organic aerosols.

Further Understanding of Atmospheric Degradation Mechanisms

The reaction of this compound with the nitrate (B79036) radical has been evaluated. capes.gov.br For other similar unsaturated compounds, the reaction with hydroxyl radicals is typically fast due to the presence of the C=C double bond. The •OH radical can either add to the double bond or abstract a hydrogen atom from the methyl groups. The addition pathway is generally dominant for unsaturated compounds and leads to the formation of highly reactive radical intermediates. These intermediates then undergo a series of reactions in the presence of atmospheric oxygen (O2) and nitrogen oxides (NOx), which can lead to the formation of various secondary pollutants.

Similarly, the reaction with ozone, known as ozonolysis, is another important degradation pathway for unsaturated compounds. This reaction proceeds through the formation of a primary ozonide, which then decomposes to form a Criegee intermediate and a carbonyl compound. The subsequent reactions of the Criegee intermediate can have a significant impact on atmospheric composition.

Table 1: Atmospheric Reaction Rate Coefficients of Structurally Similar Compounds (Methyl-Butenols)

| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

| 3-methyl-2-buten-1-ol + O₃ | (311 ± 20) × 10⁻¹⁸ |

| 2-methyl-3-buten-2-ol + O₃ | (9.55 ± 1.04) × 10⁻¹⁸ |

| 3-methyl-3-buten-1-ol + O₃ | (7.29 ± 0.46) × 10⁻¹⁸ |

| 2-methyl-3-buten-1-ol + O₃ | (4.25 ± 0.29) × 10⁻¹⁸ |

| 3-methyl-3-buten-2-ol + O₃ | (62.9 ± 6.8) × 10⁻¹⁸ |

| 2-methyl-3-buten-2-ol + •OH | (3.9 ± 1.2) × 10⁻¹¹ |

This data is for structurally similar compounds and is provided as an estimate for the potential reactivity of this compound.

Assessment of Atmospheric Impact and Emissions

The atmospheric lifetime of this compound will be determined by the sum of the rates of its reactions with the primary atmospheric oxidants. A shorter lifetime implies a more rapid removal from the atmosphere. The products of its atmospheric degradation, including smaller carbonyls and organic acids, can contribute to the formation of photochemical smog and secondary organic aerosols (SOA), which have implications for air quality and climate.

The Photochemical Ozone Creation Potential (POCP) is a metric used to estimate the potential of a VOC to contribute to the formation of ground-level ozone. bris.ac.ukresearchgate.net While a specific POCP value for this compound is not available, it would be influenced by its reaction rate with the hydroxyl radical and the subsequent chemistry of the resulting peroxy radicals. Further research is needed to accurately quantify the atmospheric lifetime and POCP of this compound to fully assess its environmental impact.

Emerging Research Areas

Beyond its established and potential industrial applications, research into novel uses for this compound and its derivatives is ongoing. One particularly promising area is in the development of new agricultural chemicals.

A patent has indicated that esters of 3-methyl-2-butenoic acid are being investigated for their potential as highly effective pesticides. google.com The patent suggests that certain esters of this acid exhibit high toxicity towards mosquitos, gadflies, and lice, while demonstrating lower toxicity to humans and other mammals. google.com This selective toxicity is a highly desirable trait in modern pesticide development, aiming for effective pest control with minimal environmental and non-target organism impact. Further research in this area could involve structure-activity relationship studies to optimize the pesticidal activity of these esters, as well as comprehensive toxicological and environmental fate studies to ensure their safety and sustainability as agricultural products. This line of inquiry opens up a significant new avenue for the application of derivatives of this compound in the critical field of crop protection.

Integration into Metabolomics Research Platforms

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, presents a significant frontier for understanding the role of compounds like this compound. While direct and extensive research integrating this specific ester into metabolomics platforms is still emerging, related studies highlight the importance of analogous pathways. For instance, research on Pseudomonas aeruginosa has shown that butanoate metabolism is significantly enriched in biofilm cells compared to their planktonic counterparts. nih.gov This study underscores the potential for volatile esters and related compounds to act as biomarkers in complex biological processes such as biofilm formation. nih.gov The integration of this compound into such platforms could involve its inclusion in metabolite libraries for untargeted analysis, enabling its identification and quantification in various biological samples to explore its endogenous roles or its fate as an exogenous substance.

Development of Novel Analytical Methodologies

The accurate detection and quantification of this compound are crucial for its study. Current analytical methodologies heavily rely on chromatographic techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a primary method for its identification and analysis. sigmaaldrich.com This technique was instrumental in identifying it as a potent odorant in different cultivars of snake fruit (Salacca zalacca). sigmaaldrich.com

Further refinement of these methods includes the use of gas chromatography-olfactometry (GC-O), which combines the separation power of GC with human sensory perception to identify aroma-active compounds. sigmaaldrich.com In the synthesis of the compound, gas chromatography is also used to monitor the progress of the reaction. chemicalbook.com Future developments may focus on creating more sensitive and high-throughput methods, potentially involving advanced mass spectrometry techniques or the development of specific chemical sensors for real-time monitoring in various matrices.

Advanced Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure influences its biological activity or chemical reactivity. For this compound, advanced SAR studies are being conducted, particularly in the context of atmospheric chemistry.

One such study investigated the gas-phase reaction of the nitrate radical (NO₃) with a series of α,β-unsaturated esters and ketones, including this compound. sigmaaldrich.com By using a relative-rate technique, researchers were able to determine the rate coefficients for these reactions, providing insight into how the substitution pattern on the carbon-carbon double bond affects reactivity. sigmaaldrich.com Such studies are critical for modeling the atmospheric fate of volatile organic compounds and understanding their contribution to atmospheric chemistry. These reactivity studies provide a foundation for predicting the behavior of structurally similar compounds.

Comparative Research and Analogous Compounds

To better understand the unique properties of this compound, it is often compared with other structurally related esters. These comparisons focus on differences in molecular structure, physical properties, and reactivity.

Comparative Studies with Other Unsaturated Methyl Esters (e.g., Methyl Acrylate (B77674), Methyl Butenoate, Methyl Crotonate)

The structure of this compound, particularly its α,β-unsaturation and substitution pattern, invites comparison with other unsaturated methyl esters.